molecular formula C12H15ClFNO B2792799 (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride CAS No. 2219353-75-8

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride

Cat. No.: B2792799
CAS No.: 2219353-75-8
M. Wt: 243.71
InChI Key: OHBNRGHEPQPHAB-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride is a spirocyclic compound featuring a benzopyran ring fused to a cyclobutane moiety. The (4S) stereochemistry at the amine-bearing carbon, fluorine substitution at position 6, and hydrochloride salt formulation are critical to its physicochemical and pharmacological properties. Its molecular weight is estimated at 243.7 g/mol.

Properties

IUPAC Name

(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12;/h2-3,6,10H,1,4-5,7,14H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBNRGHEPQPHAB-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride is a synthetic compound notable for its unique spirocyclic structure and potential pharmacological applications. This compound has attracted attention primarily due to its biological activity as a potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) , which plays a crucial role in pain sensation and inflammatory responses. The presence of the fluorine atom and the spiro configuration significantly influence its chemical properties and biological interactions.

Chemical Structure and Properties

The compound's structure includes a spirocyclic arrangement that incorporates a benzopyran moiety and a cyclobutane ring. This configuration enhances its binding affinity for biological targets, particularly ion channels involved in pain signaling. The molecular weight of this compound is approximately 222.26 g/mol.

Research indicates that this compound inhibits TRPV1 activity, which may lead to the alleviation of pain and reduction of inflammation. By selectively targeting TRPV1 over other receptors, the compound potentially minimizes off-target effects, making it a promising candidate for therapeutic applications in pain management.

Biological Activity

The biological activity of this compound can be summarized as follows:

Biological Activity Description
TRPV1 AntagonismInhibits TRPV1 receptor activity, reducing pain sensation and inflammation.
SelectivityExhibits selectivity towards TRPV1, minimizing interactions with other receptors.
Potential ApplicationsPain management therapies and treatment of inflammatory conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the pharmacological properties of this compound:

  • TRPV1 Interaction Studies : Preliminary data suggest that this compound effectively inhibits TRPV1-mediated responses in vitro. This inhibition correlates with reduced pain perception in animal models.
  • Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibits superior binding affinity for TRPV1 compared to other antagonists.
  • Pharmacokinetic Studies : Initial pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development
The compound has been investigated as a potential pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. Its unique structural features allow for the modulation of biological activity, making it an interesting candidate for developing new therapeutics.

Case Study: Anticancer Activity
Research has shown that compounds similar to (4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride exhibit anticancer properties. For example, studies have demonstrated that spirocyclic compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The presence of the fluorine atom may enhance the compound's binding affinity to target proteins, improving its efficacy as an anticancer agent.

Materials Science

Novel Materials Development
The unique spirocyclic structure of this compound imparts interesting physical properties that can be exploited in materials science. The compound's rigidity and potential for forming complex structures make it suitable for developing novel materials with specific optical or electronic characteristics.

Case Study: Photonic Applications
Research has indicated that spirocyclic compounds can be utilized in photonic applications due to their ability to exhibit nonlinear optical properties. This makes them candidates for use in optical devices such as sensors and switches, where control over light propagation is crucial.

Biological Studies

Interactions with Biological Macromolecules
this compound is also used in studies to understand its interactions with biological macromolecules like proteins and nucleic acids. These interactions can provide insights into the compound's mechanism of action and potential therapeutic applications.

Case Study: Enzyme Inhibition
Studies have shown that compounds within this chemical class can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, research on similar spirocyclic amines has revealed their ability to inhibit proteases, which play critical roles in various diseases. Understanding these interactions can lead to the development of new inhibitors for therapeutic use.

Summary Table of Applications

Application AreaDescriptionCase Studies/Findings
Medicinal Chemistry Potential pharmacophore for drug designAnticancer activity through inhibition of tumor growth pathways
Materials Science Development of novel materials with unique optical/electronic propertiesUtilization in photonic applications due to nonlinear optical characteristics
Biological Studies Interaction studies with proteins/nucleic acidsInhibition of proteases; potential therapeutic applications

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share core features (spirocyclic or benzopyran frameworks) but differ in substituents, stereochemistry, or ring systems:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Pharmacological Implications References
(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride Spirocyclobutane, 6-F, (4S)-amine, HCl salt C₁₂H₁₅ClFNO* 243.7* Enhanced solubility (HCl salt), stereospecific binding, metabolic stability due to fluorine
(4R)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine Spirocyclopentane, 6-F, (4R)-amine C₁₃H₁₆FNO 221.27 Larger ring reduces strain; (4R) configuration may alter receptor affinity
6-Fluorospiro[chroman-2,1'-cyclobutan]-4-amine (CAS 934554-58-2) Spirocyclobutane, 6-F, free base amine C₁₂H₁₄FNO 207.24 Lower solubility vs. HCl salt; uncharged amine may affect membrane permeability
6-bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine hydrochloride Spirocyclobutane, 6-Br, HCl salt C₁₂H₁₅BrClNO 304.61 Bromine increases lipophilicity and steric bulk; potential for prolonged half-life
(4S)-4-amino-3,4-dihydro-2H-1λ⁶-benzothiopyran-1,1-dione hydrochloride Thiopyran, dione groups, (4S)-amine, HCl salt C₉H₁₂ClNO₂S 257.72 Sulfur enhances lipophilicity; dione groups may influence redox properties
(4S)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine Non-spiro, 2,2-dimethyl, 6-F C₁₁H₁₄FNO 195.23 Dimethyl groups add steric hindrance; lack of spirocyclic rigidity reduces target selectivity

*Estimated based on structural analogs.

Key Research Findings

  • Fluorine vs. Bromine Substitution : Fluorine (target compound) improves metabolic stability compared to hydrogen but offers less lipophilicity than bromine . Brominated analogs may exhibit stronger receptor binding but risk off-target effects due to higher hydrophobicity.
  • Ring Size Impact: Cyclobutane (target compound) introduces higher ring strain vs.
  • Stereochemistry : The (4S) configuration in the target compound likely confers enantioselective activity, whereas (4R) analogs (e.g., ) may display divergent pharmacokinetics .
  • Salt Formulation : Hydrochloride salts (target compound, –4) enhance aqueous solubility, critical for oral bioavailability .
  • Thiopyran vs.

Q & A

Q. Standardize Assay Conditions :

  • Use identical cell lines (e.g., HEK293 for receptor binding) and buffer systems (pH 7.4, 37°C) .
  • Control for salt form differences (hydrochloride vs. free base) .

Q. Cross-validate with Orthogonal Assays :

  • Combine radioligand binding assays with cellular cAMP inhibition to confirm target engagement .
  • Apply QSAR modeling to correlate structural features (e.g., fluorine position) with activity trends .

Q. Replicate Under Rigorous Statistics :

  • Use n ≥ 3 biological replicates and report mean ± SEM to address variability .

Q. What strategies are employed to study the impact of stereochemistry (e.g., 4S vs. 4R) on biological activity?

  • Stereochemical Analysis Workflow :

Q. Enantioselective Synthesis :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation .

Q. Biological Testing :

  • Compare 4S and 4R isomers in dose-response assays (e.g., 0.1–100 µM range) to determine EC₅₀ shifts .

Q. Molecular Docking :

  • Simulate binding poses with target proteins (e.g., GPCRs) using Schrödinger Suite to rationalize stereospecificity .

Q. How can researchers address solubility limitations in in vivo studies?

  • Approaches :
  • Salt Formulation : Hydrochloride salt enhances aqueous solubility (e.g., 25 mg/mL in PBS vs. 5 mg/mL for free base) .
  • Co-solvent Systems : Use 10% DMSO/PEG400 mixtures for intraperitoneal administration .
  • Prodrug Design : Introduce phosphate esters at the amine group to improve bioavailability .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields (e.g., 60% vs. 85%) be investigated?

  • Root-Cause Analysis :
  • Reagent Purity : Trace moisture in solvents can reduce cyclization efficiency; use molecular sieves .
  • Reaction Monitoring : Employ in-situ FTIR to track intermediate formation and optimize reaction time .
  • Purification Methods : Compare column chromatography (silica gel) vs. recrystallization (ethanol/water) for yield recovery .

Methodological Tables

Q. Table 1: Key Pharmacological Assays for Target Validation

Assay TypeTargetProtocolReference
Radioligand Binding5-HT₂A Receptor[³H]Ketanserin competition, Kd calculation
cAMP InhibitionAdenylate CyclaseELISA-based detection, 30-min incubation
CytotoxicityHepG2 CellsMTT assay, 48h exposure

Q. Table 2: Troubleshooting Common Synthesis Issues

IssueSolutionReference
Low Cyclization YieldPre-dry solvents with MgSO₄; use microwave irradiation
RacemizationConduct reactions under N₂; avoid strong bases
Impurity Peaks (HPLC)Gradient elution (10→90% MeCN/H₂O) over 30 min

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.